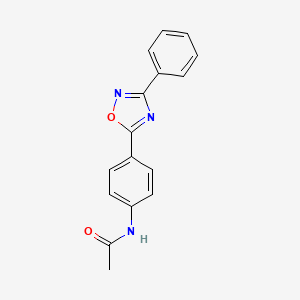

N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11(20)17-14-9-7-13(8-10-14)16-18-15(19-21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYLSQHCLYRUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368648 | |

| Record name | Acetamide, N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93245-20-6 | |

| Record name | Acetamide, N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of a hydrazide with an acyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has a complex molecular structure characterized by the presence of an oxadiazole ring, which contributes to its bioactivity. The molecular formula is , with a molecular weight of approximately 320.36 g/mol. The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

A study published in Journal of Medicinal Chemistry found that derivatives of oxadiazole exhibited significant inhibition of cancer cell proliferation through the induction of apoptosis. The specific compound was shown to inhibit tumor growth in xenograft models, indicating its potential as a therapeutic agent against cancer .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The oxadiazole derivatives have shown effectiveness against a range of bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes findings from a study that tested various derivatives against common pathogens .

Photophysical Properties

The photophysical characteristics of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). The compound exhibits strong fluorescence properties which can be utilized in optoelectronic devices.

Case Study:

Research conducted at a leading university demonstrated that incorporating this compound into OLED devices improved efficiency and brightness compared to traditional materials .

Mechanism of Action

The mechanism of action of N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer. By blocking this pathway, the compound can reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Structural Variations

The structural diversity of 1,2,4-oxadiazole derivatives arises from modifications to the oxadiazole core, linker regions, and substituents on adjacent aromatic rings. Key comparisons include:

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., phenoxy in 19c) increase lipophilicity, while electron-withdrawing groups (e.g., nitro in compound 28 ) may enhance metabolic stability.

- Linker Influence : A direct bond (target compound) minimizes steric hindrance, whereas methoxy or piperazinyl linkers (e.g., ) modulate flexibility and target engagement.

- Amide vs. Acrylamide: The acrylamide derivative (ST-1426) enables covalent interactions with thiol groups in proteins, unlike the non-reactive acetamide .

Key Observations :

- Microwave-assisted synthesis (target compound) improves reaction efficiency compared to traditional heating .

- Bulky substituents (e.g., 4-phenoxyphenyl in 19c) reduce yields due to steric effects during cyclization .

Physicochemical Properties

Biological Activity

N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is a synthetic organic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C17H14N4O2

Molecular Weight : 310.32 g/mol

IUPAC Name : this compound

Canonical SMILES : CC(=O)N(C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)F

The compound features a phenyl group attached to a 1,2,4-oxadiazole ring, which is known for its biological activity. The presence of the oxadiazole moiety is significant as it often contributes to the compound's pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar oxadiazole structures have shown promising results in inhibiting various cancer cell lines. A study indicated that derivatives of oxadiazoles exhibited IC50 values ranging from 0.14 µM to 7.48 µM against human lung cancer (A549) and glioma (C6) cell lines .

| Cell Line | IC50 Value (µM) | Compound |

|---|---|---|

| A549 | <0.14 | This compound |

| C6 | 8.16 | Similar oxadiazole derivatives |

| L929 | 13.04 | Similar oxadiazole derivatives |

The mechanism by which this compound exerts its anticancer effects likely involves multiple pathways:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : The compound could trigger apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : It may interfere with the cell cycle progression, leading to growth inhibition.

Studies have shown that similar compounds can inhibit enzymes such as alkaline phosphatase (ALP), with reported binding energies indicating strong interactions .

Antimicrobial and Antifungal Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial and antifungal properties. Compounds within the oxadiazole class have demonstrated effectiveness against various bacterial strains and fungi . For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Candida albicans | Effective antifungal activity |

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A derivative similar to this compound was tested on melanoma cell lines showing significant growth inhibition compared to standard treatments .

- Antimicrobial Testing : A study evaluated the antimicrobial activity of oxadiazole derivatives against resistant strains of bacteria and fungi, showcasing their potential as alternative therapeutic agents .

Q & A

Basic: What are the key synthetic methodologies for N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide?

The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. Critical steps include:

- Formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acids using reagents like POCl₃ .

- Use of DMF as a solvent and bases (e.g., NaOH, K₂CO₃) to control reaction pH and temperature .

- Refluxing with catalysts such as pyridine and Zeolite (Y-H) at 150°C for 4–5 hours, followed by purification via column chromatography or recrystallization from ethanol .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure reaction progress and purity .

- Structural Confirmation : NMR (¹H/¹³C) and mass spectrometry validate molecular structure. Discrepancies in spectral data (e.g., unexpected peaks) should be cross-validated with synthetic intermediates or analogs .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

- Standardized Assays : Use consistent protocols (e.g., MTT assays for cytotoxicity) across studies to minimize variability .

- Comparative Analysis : Compare bioactivity with structural analogs (e.g., thienopyrimidine-oxadiazole hybrids) to identify critical pharmacophores. For example, antimicrobial activity may depend on the presence of a multi-ring system .

- Dose-Response Studies : Perform IC₅₀ determinations in triplicate to account for potency variations .

Advanced: What strategies optimize the pharmacokinetic properties of this compound?

- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) to improve aqueous solubility .

- Molecular Docking : Predict binding affinity changes when modifying the phenyl or acetamide substituents. For instance, fluorophenyl groups may enhance blood-brain barrier penetration .

- Metabolic Stability : Assess hepatic microsome stability using LC-MS to guide derivatization (e.g., methyl groups to reduce CYP450 metabolism) .

Basic: How is the oxadiazole ring formed during synthesis?

The 1,2,4-oxadiazole ring is synthesized via:

- Cyclization of amidoximes with carboxylic acids or their derivatives (e.g., acyl chlorides) under dehydrating conditions (e.g., POCl₃ or PCl₅) .

- Reaction optimization: Anhydrous conditions and reflux in solvents like acetonitrile or DMF ensure high yields .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -F) and acetamide moiety .

- Biological Testing : Screen analogs against target enzymes (e.g., COX-2 or kinases) using enzyme-linked immunosorbent assays (ELISA) .

- Computational Modeling : Use QSAR models to correlate substituent electronic parameters (e.g., Hammett constants) with activity .

Advanced: How to address discrepancies in solubility data reported across studies?

- Standardized Solubility Protocols : Use consistent solvents (e.g., DMSO for stock solutions and PBS for dilutions) .

- Crystallinity Control : Recrystallize the compound from ethanol/water mixtures to ensure uniform particle size and solubility .

- Surface Area Analysis : Perform BET analysis to correlate crystallinity with dissolution rates .

Basic: What purification methods are effective post-synthesis?

- Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) removes unreacted intermediates .

- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.